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Compound of Interest

2,4,6-Triaminopyrimidine-5-
Compound Name:
carbonitrile

Cat. No.: B584506

For Researchers, Scientists, and Drug Development Professionals

While a definitive crystal structure for 2,4,6-Triaminopyrimidine-5-carbonitrile is not publicly
available, this guide provides an in-depth analysis of the closely related and well-characterized
compound, 2,4,6-triaminopyrimidine-1,3-diium dinitrate. The methodologies and structural
principles detailed herein offer a robust framework for understanding the crystallographic
features of substituted 2,4,6-triaminopyrimidine cores, which are pivotal in various fields,
including drug discovery and materials science.

Crystallographic Data Summary

The crystal structure of 2,4,6-triaminopyrimidine-1,3-diium dinitrate reveals a monoclinic crystal
system with the space group P21/c.[1][2] The asymmetric unit is composed of a diprotonated
triaminopyrimidine dication and two nitrate anions.[1][2] Key crystallographic data are
summarized in the table below for clear comparison.
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Parameter

2,4,6-triaminopyrimidine-1,3-diium
dinitrate[1][2]

Chemical Formula

CaHoNs2+-2NO3~

Molar Mass 251.18 g/mol
Crystal System Monoclinic
Space Group pP21/c

Unit Cell Dimensions

a=7.8650 (5) A

b=9.9173 (6) A

c=12.2291 (7) A

a=90°

B = 100.836 (2)°

y = 90°

Unit Cell Volume

936.86 (10) A

Z (Formula Units/Cell)

4

Calculated Density

1.781 Mg m—2

Intermolecular Interactions and Supramolecular

Structure

In the crystal lattice, the diprotonated 2,4,6-triaminopyrimidine cations and nitrate anions are

linked by a network of hydrogen bonds, forming a one-dimensional supramolecular structure.[1]

[2] Hirshfeld surface analysis indicates that the most significant contributions to the crystal
packing are from O---H/H---O (53.2%), N:::H/H---N (12.5%), and C---H/H---C (9.6%) interactions.

[2]

The following diagram illustrates the key hydrogen bonding interactions that stabilize the crystal

structure.
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Hydrogen Bonding Network in 2,4,6-Triaminopyrimidine-1,3-diium dinitrate

Diprotonated 2,4,6-Triaminopyrimidine
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Key intermolecular hydrogen bonding interactions.

Experimental Protocols

The methodologies employed for the synthesis and crystal structure determination of 2,4,6-
triaminopyrimidine derivatives are crucial for obtaining high-quality data.

Synthesis and Crystallization of 2,4,6-
triaminopyrimidine-1,3-diium dinitrate[2]

 Dissolution: 20 mg of 2,4,6-triaminopyrimidine was dissolved in 10 mL of ethanol. The
solution was stirred for 3 hours.

 Acidification: A mixture of 5 mL of ethanol and 0.5 mL of nitric acid was prepared in a
separate flask and stirred for 3 hours at 333 K.

» Reaction: The 2,4,6-triaminopyrimidine solution was then added to the nitric acid solution.
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o Crystallization: The resulting mixture was allowed to slowly evaporate at room temperature,
yielding colorless needle-like crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis

The crystal structure was determined using single-crystal X-ray diffraction. A general workflow

for this process is outlined below.
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Experimental Workflow for Crystal Structure Analysis

Crystal Selection & Mounting

Data Collection
(X-ray Diffractometer)

Data Reduction & Correction

Structure Solution
(e.g., Direct Methods)

Structure Refinement
(Full-matrix least-squares)

Validation & Analysis

Crystallographic Information File (CIF)
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A typical workflow for X-ray crystallography.
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Data collection is typically performed on a diffractometer equipped with a suitable X-ray source
(e.g., Mo Ka radiation).[1] The collected diffraction data are then processed, and the structure
is solved and refined using specialized software packages.

Conclusion

This technical guide provides a comprehensive overview of the crystal structure analysis of a
key 2,4,6-triaminopyrimidine derivative. While the specific structure of 2,4,6-
Triaminopyrimidine-5-carbonitrile remains to be determined, the data and protocols
presented for the dinitrate salt offer valuable insights into the molecular geometry,
intermolecular interactions, and experimental procedures relevant to this class of compounds.
Researchers and professionals in drug development can leverage this information to guide the
synthesis, crystallization, and structural analysis of novel pyrimidine-based molecules with
desired physicochemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. journals.iucr.org [journals.iucr.org]
o 2. researchgate.net [researchgate.net]

 To cite this document: BenchChem. [Unraveling the Structural Nuances of 2,4,6-
Triaminopyrimidine Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b584506#2-4-6-triaminopyrimidine-5-
carbonitrile-crystal-structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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